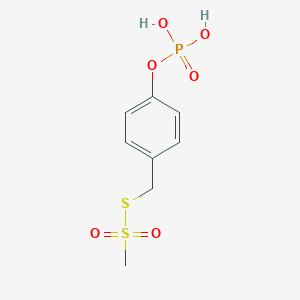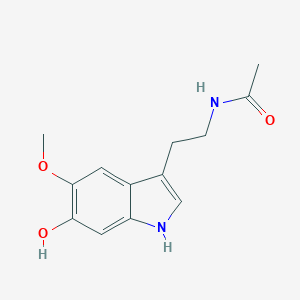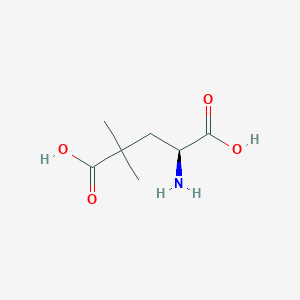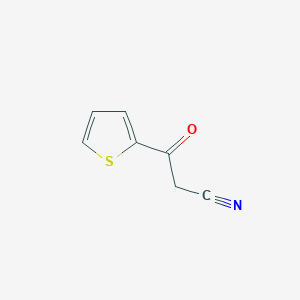
2-噻吩酰基丙二腈
概述
描述
Synthesis Analysis
2-Thenoylacetonitrile can be synthesized through various methods. One approach involves the palladium-catalyzed carbonylation of aryl iodides and trimethylsilylacetonitrile using Mo(CO)6 as a carbon monoxide source. This method has been shown to produce benzoylacetonitriles in moderate to good yields, demonstrating the feasibility of synthesizing 2-Thenoylacetonitrile via carbonylation reactions (Pyo et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-Thenoylacetonitrile and related compounds has been elucidated through various spectroscopic techniques, including X-ray crystallography. For example, the structure of 1-(2-benzoyl-1-bromovinyl)-1,1-dimethylhydrazinium bromide, a related compound, was established by X-ray diffraction analysis, highlighting the detailed structural characteristics of these molecules (Elokhina et al., 1999).
Chemical Reactions and Properties
2-Thenoylacetonitrile participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. It has been used in cascade oxidative annulation reactions with alkynes in the presence of rhodium catalysts, leading to the synthesis of naphtho[1,8-bc]pyrans. These reactions proceed via sequential cleavage of C(sp2)-H/C(sp3)-H and C(sp2)-H/O-H bonds, showcasing the compound's reactivity and potential for constructing complex molecular structures (Tan et al., 2012).
Physical Properties Analysis
The physical properties of 2-Thenoylacetonitrile, such as solubility, boiling point, and melting point, are essential for its handling and application in synthesis. While specific studies on these properties were not found in the current search, the physical properties of chemical compounds can generally be determined using standard laboratory techniques, and they play a critical role in the compound's applicability in various chemical processes.
Chemical Properties Analysis
The chemical properties of 2-Thenoylacetonitrile, including its reactivity with different reagents and conditions, are central to its use in organic synthesis. For instance, the reactivity of benzoylacetonitriles in Rh(III)-catalyzed C-H activation reactions has been explored, revealing their utility in constructing diversified substituted benzo[de]chromenes with moderate to good yields and high regioselectivity (Fang et al., 2018). These studies highlight the compound's chemical versatility and potential applications in synthesizing complex organic molecules.
科学研究应用
与咪唑酮的反应性:2-噻吩酰基丙二腈在三乙胺存在下与苯并咪唑-2-酮及其硫类似物反应,分别形成 N,N-二加合物和 N,S-二加合物 (Skvortsova、Andiryankova 和 Abramova,1986 年)。
杂环环系的合成:它用于导致各种杂环环系制备的反应中,包括含有一个、两个或三个杂原子的五元和六元环 (Fadda、Bayoumy 和 Elattar,2015 年)。
双核钒 (V) 配合物的形成:在双核钒 (V) 配合物的合成中,2-噻吩酰基丙二腈发挥了作用,它在乙腈中的反应导致具有特定光谱和电子性质的配合物 (Sangeetha 和 Pal,2000 年)。
铑催化的级联氧化环化:该化学物质参与与内部炔烃的铑催化的级联氧化环化反应,导致萘 [1,8-bc] 吡喃的形成 (Tan、Liu、Li、Li、Xu、Song 和 Wang,2012 年)。
在 Briggs Rauscher 振荡反应中的作用:2-噻吩酰基丙二腈用于水乙腈介质中的 Briggs Rauscher 振荡反应,能够研究不溶于水的物质 (Lalitha、Balasubramanian 和 Ramaswamy,1994 年)。
推拉烯烃的生成:在带有闭合十硼酸盐簇的推拉烯烃的合成中,2-噻吩酰基丙二腈与反应性碳负离子反应,生成各种烯烃 (Daines、Bolotin、Bokach、Gurzhiy、Zhdanov、Zhizhin 和 Kuznetsov,2018 年)。
C-H 氰化机理研究:它用于研究了解选择性 C-H 氰化的机理,提供对相互作用和相关过程的见解 (Zhou、Yang、Yang、Yan、Zhou 和 Jing,2017 年)。
钯催化的羰基化:2-噻吩酰基丙二腈参与钯催化的羰基化反应,用于合成苯甲酰基丙二腈 (Pyo、Park、Jung 和 Lee,2012 年;Lee、Kim、Min 和 Pyo,2016 年)。
溶液中 Ni2O2 物种的研究:对乙腈溶液中 Ni2O2 物种行为的研究突出了其在有机金属化学和催化领域的应用 (Eremin 和 Ananikov,2014 年)。
属性
IUPAC Name |
3-oxo-3-thiophen-2-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWUQBHVRILEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187517 | |
| Record name | 2-Thenoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thenoylacetonitrile | |
CAS RN |
33898-90-7 | |
| Record name | 2-Thenoylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033898907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thenoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-3-(2-thienyl)propionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)
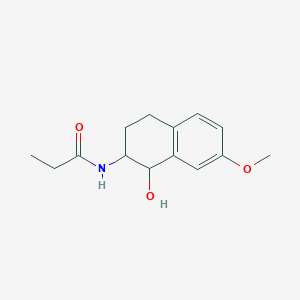
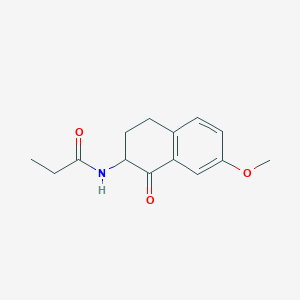
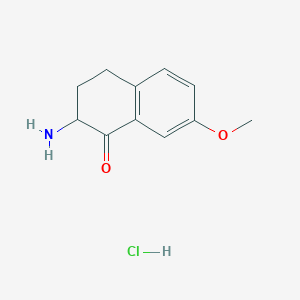
![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)
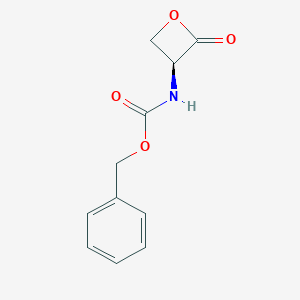
![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)
